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molecular formula C11H10ClNOS B8471948 1-(4-Chlorophenyl)-1-(4-methyl-5-thiazolyl)methanol

1-(4-Chlorophenyl)-1-(4-methyl-5-thiazolyl)methanol

Cat. No. B8471948
M. Wt: 239.72 g/mol
InChI Key: HLFHROWWKDFXBX-UHFFFAOYSA-N
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Patent
US05712299

Procedure details

4-Methyl-5-trimethylsilylthiazole (3 g), 4-chlorobenzaldehyde (4.9 g) and caesium fluoride (2.7 g) in dry tetrahydrofuran (150 ml) were heated under reflux for 30 hours. The mixture was cooled, evaporated to dryness and the residue thus obtained was purified by flash chromatography to afford the title compound. M.p. 133.5°-134.5° C.
Name
4-Methyl-5-trimethylsilylthiazole
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[Si](C)(C)C.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]=[O:17])=[CH:14][CH:13]=1.[F-].[Cs+]>O1CCCC1>[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH:16]([C:6]2[S:5][CH:4]=[N:3][C:2]=2[CH3:1])[OH:17])=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
4-Methyl-5-trimethylsilylthiazole
Quantity
3 g
Type
reactant
Smiles
CC=1N=CSC1[Si](C)(C)C
Name
Quantity
4.9 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
2.7 g
Type
reactant
Smiles
[F-].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C1=C(N=CS1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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